molecular formula C12H11FN2O3 B2777085 3-[(4-Fluoro-3-nitrophenyl)amino]cyclohex-2-en-1-one CAS No. 696619-64-4

3-[(4-Fluoro-3-nitrophenyl)amino]cyclohex-2-en-1-one

Cat. No.: B2777085
CAS No.: 696619-64-4
M. Wt: 250.229
InChI Key: KTIDOIDPLLAMDX-UHFFFAOYSA-N
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Description

3-[(4-Fluoro-3-nitrophenyl)amino]cyclohex-2-en-1-one is an organic compound with the molecular formula C12H11FN2O3 and a molecular weight of 250.23 g/mol . This compound features a cyclohexenone ring substituted with a 4-fluoro-3-nitrophenylamino group, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluoro-3-nitrophenyl)amino]cyclohex-2-en-1-one typically involves the reaction of 4-fluoro-3-nitroaniline with cyclohex-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluoro-3-nitrophenyl)amino]cyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Fluoro-3-nitrophenyl)amino]cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Fluoro-3-nitrophenyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The nitro and fluoro groups play a crucial role in its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Fluoro-3-nitrophenyl)amino]cyclohex-2-en-1-one is unique due to its combination of a cyclohexenone ring with a 4-fluoro-3-nitrophenylamino group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds .

Properties

IUPAC Name

3-(4-fluoro-3-nitroanilino)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c13-11-5-4-9(7-12(11)15(17)18)14-8-2-1-3-10(16)6-8/h4-7,14H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIDOIDPLLAMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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